MethADP

説明

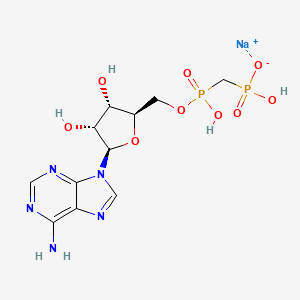

5'-メチレンジホスホン酸アデノシンは、ヌクレオシド二リン酸アナログです。これは、天然に存在するヌクレオチドの構造を模倣した合成化合物です。 この化合物は、特にエクト-5'-ヌクレオチダーゼ(CD73)の阻害剤としての役割で注目されており、この酵素はアデノシン一リン酸をアデノシンに変換する反応に関与しています .

準備方法

合成経路と反応条件: 5'-メチレンジホスホン酸アデノシンの合成は、通常、アデノシンとメチレンジホスホン酸を特定の条件下で反応させることから始まります。 このプロセスでは、ジホスフェート結合が正しく形成されるように、pHと温度を注意深く制御する必要があります .

工業的生産方法: 詳細な工業的生産方法は広く文書化されていませんが、一般的に合成は、大規模生産量に合わせてスケールアップされた、実験室的方法と同様の原理に従います。 これには、高純度試薬の使用と、最終製品の一貫性と純度を確保するための厳格な品質管理対策が含まれます .

化学反応の分析

Redox Reactions and Electrochemical Behavior

Methadone exhibits distinct redox properties under electrochemical conditions:

a. Oxidation at Modified Electrodes

- At β-MnO₂-nanoflower-modified glassy carbon electrodes (β-MnO₂-NF/GCE), methadone undergoes irreversible oxidation .

b. Catalytic Reduction

- Methadone is reduced to methadol (6-dimethylamino-4,4-diphenyl-3-heptanol) using:

Stereospecific Transformations

Methadone’s chiral centers govern its reactivity:

a. Enantiomer-Specific Reduction

| Starting Material | Reduction Product | Conditions |

|---|---|---|

| DL-Methadone | α-DL-Methadol | Pt or LiAlH₄ |

| D-Methadone | α-L-Methadol | Catalytic hydrogenation |

| L-Methadone | α-D-Methadol | Catalytic hydrogenation |

b. Thermal Rearrangement

- Chloroamine IIb rearranges to IIa under heat, influencing the final product distribution during synthesis .

Metabolic Pathways

Methadone undergoes hepatic metabolism via cytochrome P450 enzymes:

a. Primary Metabolites

- EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) : Major inactive metabolite via N-demethylation (CYP3A4, CYP2B6) .

- Methadol : Active metabolite via carbonyl reduction .

b. Pharmacogenetic Variability

- Polymorphisms in CYP2B6 (e.g., CYP2B6*6) reduce methadone clearance, increasing plasma concentrations .

Analytical Reactions and Detection

a. Voltammetric Detection

- Separation from Morphine : Differential pulse voltammetry (DPV) resolves methadone and morphine with a peak potential difference of 510 mV .

- Linear Detection Range : 0.1–250.0 μM (methadone) .

b. Chronoamperometric Analysis

Stability and Degradation

- Thermal Decomposition : Prolonged hydrogenation reduces phenyl groups to cyclohexyl derivatives .

- Photodegradation : Limited data; stability studies recommend storage in inert atmospheres .

Key Data Tables

Table 2: Electrochemical Parameters for Methadone Oxidation

| Parameter | Value | Conditions |

|---|---|---|

| Peak Potential () | 0.96 V (vs. Ag/AgCl) | pH 7.0, 50 mV s⁻¹ scan |

| Diffusion Control | Confirmed via | 10–200 mV s⁻¹ |

| Catalytic Rate Constant | Chronoamperometry |

科学的研究の応用

Pharmacological Properties

MethADP acts as a full agonist at the μ-opioid receptor while also interacting with other receptors such as the N-methyl-D-aspartate (NMDA) receptor. This dual action contributes to its effectiveness in managing pain and reducing withdrawal symptoms in opioid-dependent patients. This compound's ability to inhibit serotonin reuptake further enhances its analgesic properties, making it a potential candidate for treating neuropathic pain and opioid tolerance .

Clinical Applications

1. Opioid Use Disorder (OUD) Management:

- This compound is widely used in medication-assisted treatment (MAT) for OUD. It helps stabilize patients by preventing withdrawal symptoms and reducing cravings. Studies indicate that patients on methadone maintenance therapy experience improved quality of life and reduced illicit drug use .

2. Pain Management:

- This compound has been evaluated as an alternative to traditional opioids for managing chronic pain, particularly in individuals who have developed tolerance to other opioids. Its unique receptor activity profile may lead to fewer side effects compared to conventional opioids like morphine .

3. Neuropathic Pain Treatment:

- The NMDA receptor antagonism exhibited by this compound provides an avenue for its use in neuropathic pain management. Research suggests that this property can enhance analgesic efficacy while mitigating the risk of developing tolerance .

Emerging Technologies

Digital Health Platforms:

Recent studies have explored the feasibility of digital health applications designed to enhance methadone treatment adherence. A web-based application was developed for patients undergoing opioid treatment programs, allowing for take-home doses of methadone under monitored conditions. Patient feedback indicated high usability and acceptability, suggesting that such technologies could improve treatment outcomes .

Case Studies

Case Study 1: Effectiveness of this compound in OUD Treatment

A randomized controlled trial assessed the effectiveness of this compound compared to traditional treatments for OUD. Results showed significant reductions in opioid use and improved retention rates among participants receiving this compound, highlighting its potential as a first-line treatment option .

Case Study 2: Neurological Impact of Chronic Use

A longitudinal study investigated the effects of chronic this compound use on white matter integrity in patients undergoing methadone maintenance therapy. Findings revealed decreased fractional anisotropy and increased radial diffusivity in brain regions associated with cognitive function, indicating potential neurotoxic effects that warrant further investigation .

Comparative Analysis Table

| Application Area | Key Findings | Implications |

|---|---|---|

| Opioid Use Disorder | Reduces withdrawal symptoms and cravings | Supports long-term recovery strategies |

| Pain Management | Effective alternative for chronic pain management | May reduce reliance on higher doses of traditional opioids |

| Neuropathic Pain | NMDA receptor antagonism enhances analgesia | Potentially useful for patients with opioid tolerance |

| Digital Health Platforms | High usability ratings from patients | Could improve adherence and quality of life |

作用機序

5'-メチレンジホスホン酸アデノシンは、エクト-5'-ヌクレオチダーゼ(CD73)の活性を阻害することにより、その効果を発揮します。この酵素は、アデノシン一リン酸をアデノシンに変換する役割を担っており、重要なシグナル伝達分子です。 この変換を阻害することにより、5'-メチレンジホスホン酸アデノシンはアデノシンのレベルを低下させ、炎症、免疫応答、腫瘍の増殖など、さまざまな生理学的プロセスを調節します .

類似化合物:

アデノシン一リン酸: エネルギーの移動とシグナル伝達に関与する、天然に存在するヌクレオチド。

アデノシン二リン酸: 細胞のエネルギー代謝において重要な役割を果たす、別の天然に存在するヌクレオチド。

アデノシン三リン酸: 細胞内の主要なエネルギーキャリア。

ユニークさ: 5'-メチレンジホスホン酸アデノシンは、メチレン基の存在により、エクト-5'-ヌクレオチダーゼによる酵素的分解に抵抗性を示します。 これは、アデノシンシグナル伝達経路の研究と、潜在的な治療薬の開発に役立つ貴重なツールとなります .

類似化合物との比較

Adenosine monophosphate: A naturally occurring nucleotide involved in energy transfer and signaling.

Adenosine diphosphate: Another naturally occurring nucleotide, playing a crucial role in cellular energy metabolism.

Adenosine triphosphate: The primary energy carrier in cells.

Uniqueness: Adenosine 5’-methylenediphosphate is unique due to its methylene group, which provides resistance to enzymatic degradation by ecto-5’-nucleotidase. This makes it a valuable tool for studying adenosine signaling pathways and developing potential therapeutic agents .

生物活性

MethADP, a derivative of methadone, has gained attention for its unique biological activities, particularly in the context of opioid receptor modulation and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound (Methadone-ADP) is structurally related to methadone, a well-known synthetic opioid. Methadone is primarily used in the treatment of opioid use disorder and chronic pain management due to its efficacy as a potent μ-opioid receptor agonist and NMDA receptor antagonist. This compound's biological activity is linked to its interactions with these receptors, influencing pain modulation, addiction treatment, and potential neuroprotective effects.

This compound functions primarily through the following mechanisms:

- μ-opioid Receptor Agonism : this compound binds to μ-opioid receptors in the central nervous system (CNS), leading to analgesic effects by inhibiting pain transmission pathways.

- NMDA Receptor Antagonism : By blocking NMDA receptors, this compound may help in reducing opioid tolerance and dependence, which are common issues in long-term opioid therapy.

- Influence on Cytochrome P450 Enzymes : Like methadone, this compound is metabolized by various cytochrome P450 enzymes (CYP2B6, CYP3A4), which can affect its pharmacokinetics and overall efficacy .

Pharmacological Profile

The pharmacological profile of this compound can be summarized in the following table:

| Property | Details |

|---|---|

| Primary Action | μ-opioid receptor agonism |

| Secondary Action | NMDA receptor antagonism |

| Metabolism | Metabolized by CYP2B6 and CYP3A4; genetic polymorphisms affect metabolism variability |

| Bioavailability | Subject to significant interindividual variability |

| Common Uses | Treatment of opioid use disorder, pain management |

| Adverse Effects | Sedation, respiratory depression, constipation, potential for tolerance and dependence |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its implications for treatment:

- Clinical Efficacy in Opioid Use Disorder :

-

Neuroprotective Effects :

- Research indicated that this compound may have neuroprotective properties in models of hypoxia-induced brain injury. In a case study involving a patient with methadone-induced delayed post-hypoxic leukoencephalopathy, treatment with antioxidants alongside this compound showed improvement in neurological status .

- Pharmacogenomic Variability :

Summary of Findings

The biological activity of this compound underscores its potential as a therapeutic agent in managing opioid dependence and pain relief. Its mechanisms—primarily through μ-opioid receptor activation and NMDA receptor antagonism—offer insights into its effectiveness and safety profile. The ongoing research into genetic factors influencing its metabolism further emphasizes the need for personalized approaches in opioid therapy.

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCWZBFDIYXLAA-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3768-14-7 | |

| Record name | α,β-Methylene-ADP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine 5'-methylenediphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 5'-methylenediphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2A5439OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。